![molecular formula C19H14Cl2N2O2 B2499808 N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide CAS No. 338782-75-5](/img/structure/B2499808.png)
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide" is a chlorinated pyridinecarboxamide derivative. Pyridinecarboxamides are a class of compounds that have been extensively studied due to their diverse range of biological activities and their potential applications in various fields, including materials science and pharmaceuticals. The presence of chlorophenyl groups in the compound suggests potential for unique electronic properties and interaction landscapes, which can be crucial for its reactivity and functionality .
Synthesis Analysis
The synthesis of chlorinated pyridinecarboxamides typically involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes. This process can yield a variety of isomeric compounds depending on the positions of the chlorine substituents on the benzene rings and the pyridine ring . For example, the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides has been achieved through the reaction of different amines with 4-chloropyridine-2-carboxylic acid methyl ester, which in turn is obtained from 2-pyridine-carboxylic acid through chlorination and esterification . Similarly, the synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide involves the reaction of 2-chloro-3-amino-4-methylpyridine with 2-chloropyridine-3-carboxylic acid under optimized conditions .
Molecular Structure Analysis
The molecular structure of chlorinated pyridinecarboxamides can be quite complex, with the potential for various intramolecular and intermolecular interactions. For instance, the crystal structure of a related compound, chloro{[N-methyl-N-(2'-pyridinecarboxamide)-N'-(2'-pyridinecarboxamido)]-1,2-ethane}palladium(II), reveals a tetragonal space group with tridentate ligand coordination to palladium atoms and an unusual eight-membered chelate ring . The molecular geometry of such compounds can be retained in solution, as evidenced by NMR studies . The presence of chlorine atoms can influence the interaction environments, as seen in the series of N-(chlorophenyl)pyridinecarboxamides, where the interaction landscapes are probed using Hirshfeld surface analysis and contact enrichment studies .
Chemical Reactions Analysis
The reactivity of chlorinated pyridinecarboxamides can be influenced by the electronic properties of the chlorine substituents and the overall molecular structure. The presence of chlorine can facilitate further chemical reactions, such as nucleophilic substitution or coupling reactions, which are often used in the synthesis of more complex organic molecules. The interaction landscapes and hydrogen bonding modes observed in these compounds can also affect their reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated pyridinecarboxamides, such as melting temperatures, can be correlated with lattice energy and molecular symmetry according to Carnelley’s rule. The melting points of these compounds can be predicted from a linear regression of these variables. Additionally, the relationships of the melting temperatures with the total energy, the electrostatic component, and the strongest hydrogen bond components have been analyzed, providing insights into the stability and robustness of these compounds . The solubility of related polyamides in polar solvents indicates that the pyridyl moiety in the main chain contributes to the overall solubility profile of these materials .
Aplicaciones Científicas De Investigación
Anti-inflammatory Properties
- A study explored the anti-inflammatory effects of related compounds, including 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide, in a mouse model. The results indicated a notable anti-inflammatory property, providing insights into potential applications of structurally similar compounds like N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide in modulating inflammatory responses (Torres et al., 1999).
Metabolic Pathways and Pharmacokinetics
- Research on a structurally analogous compound, 1-(8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purin-6-yl)-4-(ethylamino)piperidine-4-carboxamide, revealed intricate metabolic pathways and pharmacokinetics, including extensive metabolism and the involvement of enzymes like CYP3A4/3A5. These findings offer a basis for understanding the metabolism of related compounds such as N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide (Miao et al., 2011).
Potential Antioxidant Abilities
- Investigations into the effects of N-(piperidin-l-yl)-5-(4-chlorophenyl)-1-(2,4-cochlo-rophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a compound with similarities to N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide, on oxidative stress parameters suggest the absence of pro-oxidant activity and potential antioxidant capabilities, hinting at therapeutic applications in combating oxidative stress-related conditions (Tsvetanova et al., 2006).
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O2/c20-15-4-1-13(2-5-15)11-23-12-14(3-10-18(23)24)19(25)22-17-8-6-16(21)7-9-17/h1-10,12H,11H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYHMEPBBSBMKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

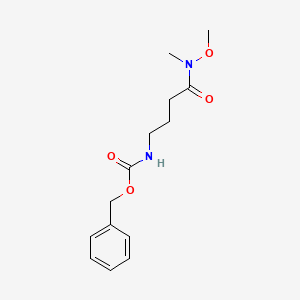
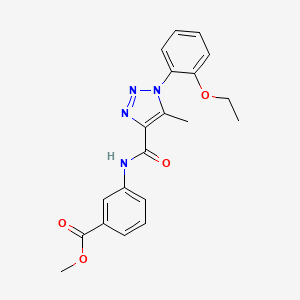
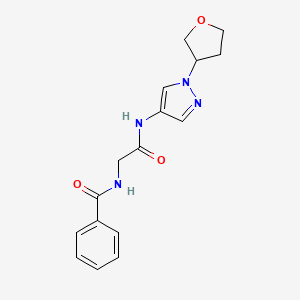

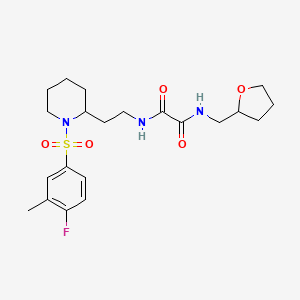
![6-pentyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2499733.png)
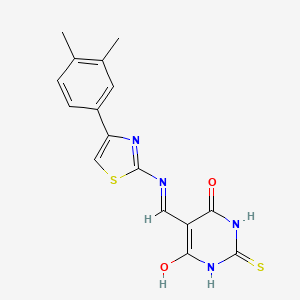
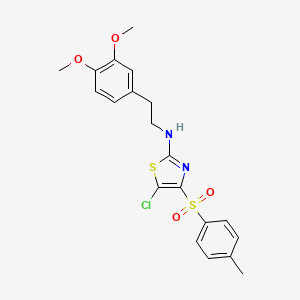

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)
![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)